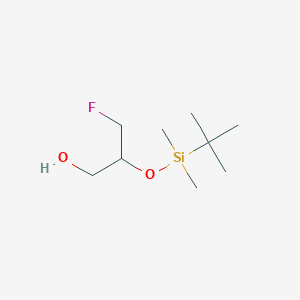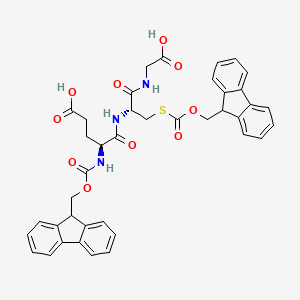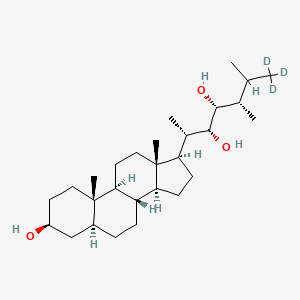
6-Deoxytyphasterol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Deoxytyphasterol-d3 is a stable isotope-labeled analog of 6-Deoxytyphasterol. It is a synthetic compound used primarily in scientific research. The molecular formula of this compound is C28D3H47O3, and it has a molecular weight of 437.713 g/mol . This compound is particularly useful in studies involving the synergistic effects of auxins and brassinosteroids on the growth and regulation of metabolite content in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxytyphasterol-d3 involves the incorporation of deuterium atoms into the 6-Deoxytyphasterol molecule. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as those employed in laboratory settings. The process would need to be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. This may involve the use of advanced chromatographic techniques for purification and the implementation of robust analytical methods for characterization.
化学反応の分析
Types of Reactions
6-Deoxytyphasterol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
6-Deoxytyphasterol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Medicine: Potentially useful in the development of new therapeutic agents targeting specific pathways influenced by brassinosteroids.
Industry: Utilized in the production of high-value agricultural products and in the development of new agrochemicals.
作用機序
The mechanism of action of 6-Deoxytyphasterol-d3 involves its interaction with specific molecular targets and pathways within biological systems. Brassinosteroids, including this compound, are known to bind to receptor kinases on the cell surface, initiating a signaling cascade that regulates gene expression and influences various physiological processes. These pathways often involve the activation of transcription factors and the modulation of hormone-responsive genes, leading to changes in growth, development, and stress responses.
類似化合物との比較
6-Deoxytyphasterol-d3 can be compared to other brassinosteroids and their analogs, such as:
6-Deoxytyphasterol: The non-deuterated analog of this compound, used in similar research applications.
Typhasterol: Another brassinosteroid with similar biological activity but differing in its specific molecular structure.
Brassinolide: A well-known brassinosteroid with potent growth-promoting effects in plants.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in experimental studies, providing valuable insights into the metabolism and function of brassinosteroids in various biological systems .
特性
分子式 |
C28H50O3 |
|---|---|
分子量 |
437.7 g/mol |
IUPAC名 |
(2S,3R,4R,5S)-7,7,7-trideuterio-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1/i1D3/t16?,17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+ |
InChIキー |
WPHVOXMMNSLJSF-LSPWQKBASA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
正規SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


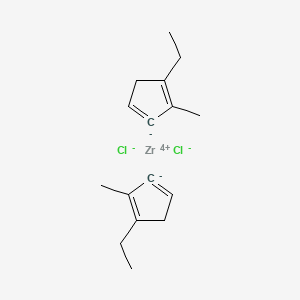
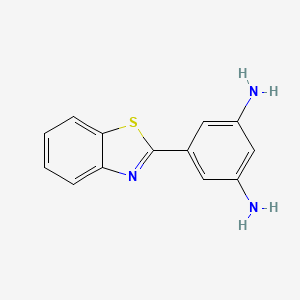
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)

![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
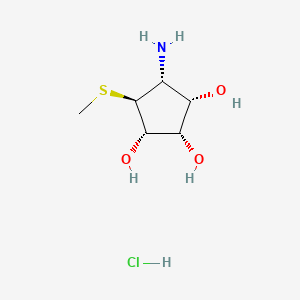


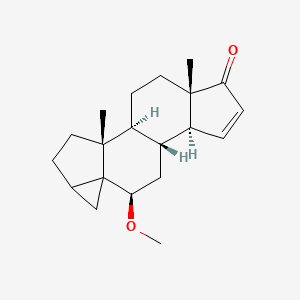
![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

